![molecular formula C16H13F3N4O2S B2507127 (E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide CAS No. 2035004-85-2](/img/structure/B2507127.png)

(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

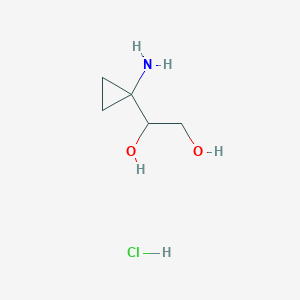

“(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide” is a compound that features a [1,2,4]triazolo[4,3-a]pyridine ring . This type of compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified through a structure-based virtual screen and has shown sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is considered an atypical heme-binding scaffold . The compound also contains a trifluoromethyl group, which is a common feature in many bioactive molecules .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Innovative Synthesis Approaches : Research has focused on developing novel strategies for synthesizing triazolo[1,5-a]pyridines and related structures due to their biological significance. For example, a method for the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates an efficient pathway to construct these skeletons, featuring short reaction times and high yields (Zheng et al., 2014).

Biological and Pharmacological Activities

- Antitumor Activities : Certain triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, showcasing the potential of these compounds in antitumor therapy (Hafez & El-Gazzar, 2009).

- Herbicidal Activity : Compounds within this chemical family have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential utility in agricultural sciences (Moran, 2003).

Mechanism of Action and Inhibition

- Unique Mechanisms of Tubulin Inhibition : A series of triazolopyrimidines have been identified as anticancer agents with a novel mechanism of tubulin inhibition. Unlike traditional compounds that promote tubulin polymerization, these derivatives do not compete with paclitaxel but inhibit the binding of vincas to tubulin, presenting a distinct avenue for cancer treatment research (Zhang et al., 2007).

Chemical Transformations and Applications

- Development of Antimicrobial Agents : Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, including triazolo and pyrimidine structures, has led to the identification of compounds with significant antibacterial and antifungal activities, highlighting the versatility of these chemical frameworks in developing new antimicrobial strategies (Hassan, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-phenyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S/c17-16(18,19)13-6-8-23-14(10-13)21-22-15(23)11-20-26(24,25)9-7-12-4-2-1-3-5-12/h1-10,20H,11H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYUYZDPOVUOMV-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)